molecular formula C18H22N6O4 B2729008 N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1014047-23-4

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2729008
CAS RN: 1014047-23-4
M. Wt: 386.412
InChI Key: RTBZTRJKQLFEBK-UHFFFAOYSA-N
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Description

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Titi et al. (2020) focused on synthesizing and characterizing pyrazole derivatives, including those related to the compound . This research involved detailed structural analysis using various spectroscopic methods and X-ray crystallography. The study also explored the biological activity of these compounds against breast cancer and microbes (Titi et al., 2020).

Antimicrobial and Anticancer Potential

  • Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research contributes to understanding how compounds like N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be utilized in addressing microbial threats (Deohate & Palaspagar, 2020).

Inhibitory Properties and Cognitive Disorders

  • The work by Verhoest et al. (2012) highlights the discovery of a novel PDE9A inhibitor for the treatment of cognitive disorders. The compound, structurally related to this compound, has shown potential in elevating central cGMP levels in the brain and exhibiting procognitive activity in rodent models (Verhoest et al., 2012).

Design and Discovery for Neurodegenerative Diseases

  • Li et al. (2016) conducted a study on the design and synthesis of a set of 3-aminopyrazolo[3,4-d]pyrimidinones as PDE1 inhibitors. These compounds, closely related to the compound , were considered for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

properties

IUPAC Name

N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-10-8-14(21-17(27)16(26)19-9-11-4-3-7-28-11)24(23-10)18-20-13-6-2-5-12(13)15(25)22-18/h8,11H,2-7,9H2,1H3,(H,19,26)(H,21,27)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBZTRJKQLFEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC2CCCO2)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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